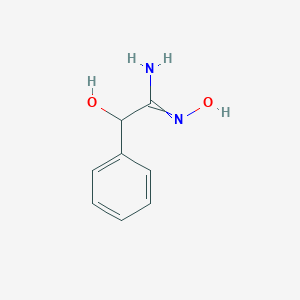

(1Z)-N',2-dihydroxy-2-phenylethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, any common or trivial names, and its structural formula. The compound’s role or significance in a biological, chemical, or industrial context might also be discussed.

Synthesis Analysis

This section would detail how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The mechanism of the reaction may also be discussed.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure.Chemical Reactions Analysis

This section would detail the reactions that the compound undergoes, with a focus on the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications

-

- Application : This compound has been studied using first-principles density functional theory to understand its structures, reactivity, and spectroscopic properties .

- Methods : The tautomerizations mechanism of this compound were inspected in the gas phase and ethanol using density function theory (DFT) M06‐2X and B3LYP methods . Thermo‐kinetic features of different conversion processes were estimated in temperature range 273–333 K using the Transition state theory (TST) accompanied with one dimensional Eckert tunneling correction (1D‐Eck) .

- Results : From thermodynamics analysis, the keto form of this compound is the most stable form in the gas phase and ethanol and the barrier heights required for tautomerization process were found to be high in the gas phase and ethanol 38.80 and 37.35 kcal/mol, respectively .

-

- Application : Quinolinones, a quinoline heterocyclic analogue, have gotten a lot of attention for their physical, chemical, and biological activity as a treatment for various diseases .

- Methods : The treatment of 3-acetyl-4-(methylsulfanyl)-quinolin-2(1H)-one with phenylhydrazine in boiling ethanol, which afforded a pale brown product that was identified as phenylhydrazone with a Z/E isomer ratio of 65:35 .

- Results : Quinolinones have shown molluscicidal, fungicidal, and bactericidal activity; anti-HSV; anti-convulsion; anti-tumor; anti-oxidation; and anti-inflammatory activity .

Safety And Hazards

This section would detail any hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and disposal of the compound would also be discussed.

Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, or ways to improve its synthesis.

I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.

properties

IUPAC Name |

N',2-dihydroxy-2-phenylethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,7,11-12H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYVISXLFBQBKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(/C(=N/O)/N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-N',2-dihydroxy-2-phenylethanimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)

amino]propanamide](/img/structure/B226778.png)

![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)

methanone](/img/structure/B226796.png)

methanone](/img/structure/B226797.png)

methanone](/img/structure/B226799.png)

methanone](/img/structure/B226800.png)

![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226802.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]ethylformamide](/img/structure/B226805.png)

![6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B226806.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B226808.png)

amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B226811.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B226812.png)